

Additive-Free Oxychlorination Using *tert*-Butyl Hypochlorite: Application Notes and Protocols

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Compound of Interest

Compound Name: *tert*-BUTYL HYPOCHLORITE

Cat. No.: B1582176

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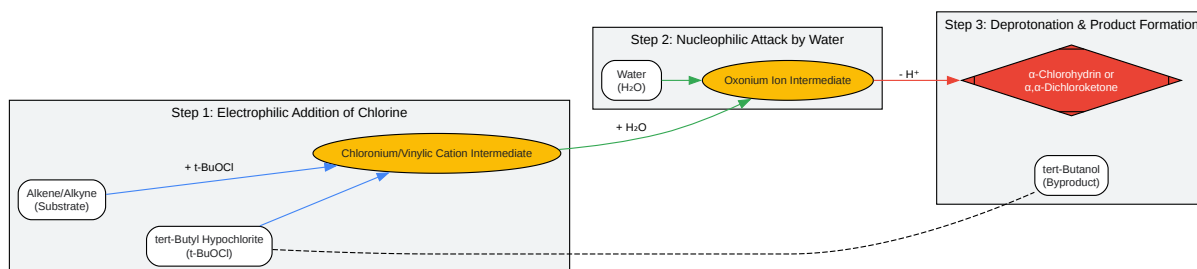
For Researchers, Scientists, and Drug Development Professionals

Introduction

***tert*-Butyl hypochlorite** (t-BuOCl) has emerged as a versatile and efficient reagent in modern organic synthesis, serving as both a chlorinating and oxidizing agent.^{[1][2][3]} This document provides detailed application notes and protocols for the additive-free oxychlorination of unsaturated carbon-carbon bonds using t-BuOCl. This method offers a simplified, mild, and environmentally friendly approach to the synthesis of valuable α -chlorohydrins and α,α -dichloroketones from alkenes and alkynes, respectively.^[4] The process utilizes water as a green oxygen source and generates the less harmful *tert*-butanol as a byproduct.^[4]

Reaction Mechanism

The proposed mechanism for the additive-free oxychlorination of unsaturated C-C bonds with ***tert*-butyl hypochlorite** and water involves an initial electrophilic chlorination in a Markovnikov-addition manner. This is followed by a nucleophilic addition of water.^[4]



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Caption: Proposed mechanism for additive-free oxychlorination.

Applications

This methodology is applicable to a wide range of substrates, including aryl terminal, diaryl internal, and aliphatic terminal alkynes and alkenes, yielding synthetically useful chlorinated compounds.[4] For instance, it provides a facile route to chlorinated oxindoles and indoles, which are important structural motifs in medicinal chemistry.[1][5][6]

Data Presentation

Table 1: Oxychlorination of Various Alkenes with $t\text{-BuOCl}$ and Water[4]

Entry	Substrate (Alkene)	Product	Time (h)	Yield (%)
1	Styrene	2-chloro-1-phenylethan-1-ol	12	95
2	4-Methylstyrene	2-chloro-1-(p-tolyl)ethan-1-ol	12	92
3	4-Methoxystyrene	2-chloro-1-(4-methoxyphenyl)ethan-1-ol	12	89
4	4-Chlorostyrene	2-chloro-1-(4-chlorophenyl)ethan-1-ol	12	93
5	(E)-1,2-diphenylethene	(1R,2S)-2-chloro-1,2-diphenylethan-1-ol	24	85
6	1-Octene	1-chlorooctan-2-ol	24	78

Reaction conditions: Alkene (0.5 mmol), t-BuOCl (1.5 equiv.), H₂O (10 equiv.), CH₃CN (2 mL), room temperature.

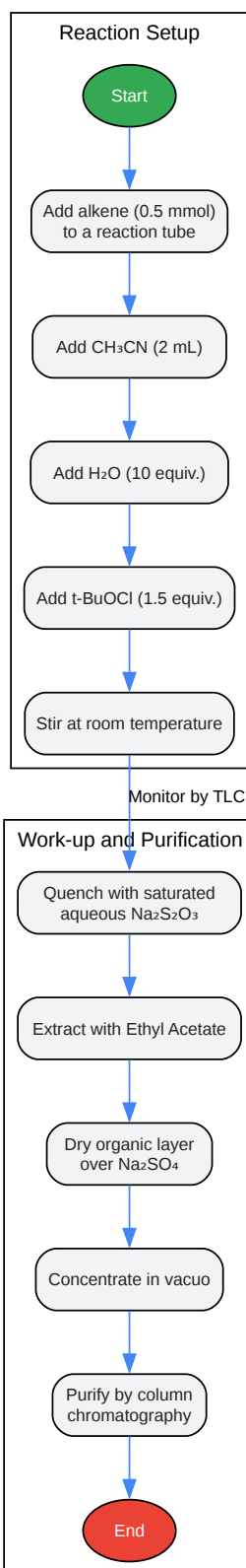
Table 2: Oxychlorination of Various Alkynes with t-BuOCl and Water[4]

Entry	Substrate (Alkyne)	Product	Time (h)	Yield (%)
1	Phenylacetylene	2,2-dichloro-1-phenylethan-1-one	12	98
2	4-Methylphenylacetylene	2,2-dichloro-1-(p-tolyl)ethan-1-one	12	96
3	4-Methoxyphenylacetylene	2,2-dichloro-1-(4-methoxyphenyl)ethan-1-one	12	91
4	4-Chlorophenylacetylene	2,2-dichloro-1-(4-chlorophenyl)ethan-1-one	12	97
5	1,2-diphenylethyne	2,2-dichloro-1,2-diphenylethan-1-one	24	88
6	1-Octyne	1,1-dichloro-2-octanone	24	82

Reaction conditions: Alkyne (0.5 mmol), t-BuOCl (3.0 equiv.), H₂O (10 equiv.), CH₃CN (2 mL), room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Additive-Free Oxychlorination of Alkenes[4]



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Caption: Workflow for alkene oxychlorination.

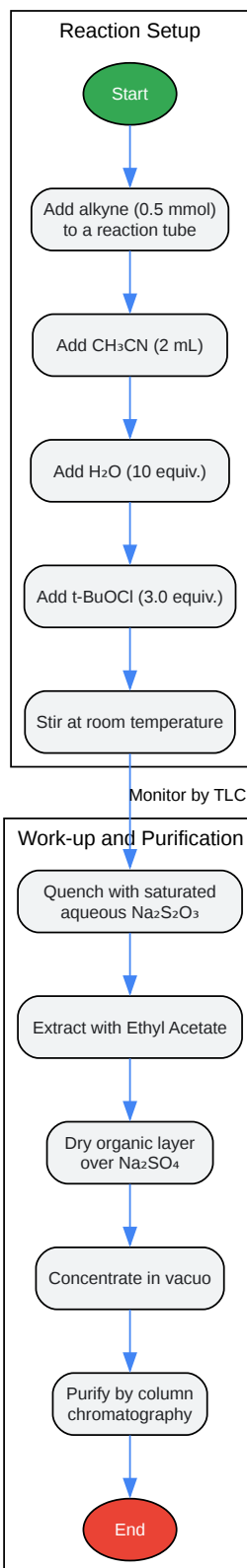
Materials:

- Alkene (0.5 mmol)
- **tert-Butyl hypochlorite** (1.5 equiv.)
- Acetonitrile (CH_3CN , 2 mL)
- Water (10 equiv.)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a reaction tube, add the alkene (0.5 mmol) and acetonitrile (2 mL).
- Add water (10 equivalents) to the mixture.
- Add **tert-butyl hypochlorite** (1.5 equivalents) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired α -chlorohydrin.

Protocol 2: General Procedure for the Additive-Free Oxychlorination of Alkynes[4]



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Caption: Workflow for alkyne oxychlorination.

Materials:

- Alkyne (0.5 mmol)
- **tert-Butyl hypochlorite** (3.0 equiv.)
- Acetonitrile (CH_3CN , 2 mL)
- Water (10 equiv.)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a reaction tube, add the alkyne (0.5 mmol) and acetonitrile (2 mL).
- Add water (10 equivalents) to the mixture.
- Add **tert-butyl hypochlorite** (3.0 equivalents) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers and dry over anhydrous Na_2SO_4 .

- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired α,α -dichloroketone.

Safety and Handling of tert-Butyl Hypochlorite

tert-Butyl hypochlorite is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It is sensitive to light and heat and can decompose vigorously.[7][8] It is recommended to store t-BuOCl in a refrigerator in a dark, sealed bottle.[7] Avoid contact with rubber, as it can react violently.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The additive-free oxychlorination of unsaturated C-C bonds using **tert-butyl hypochlorite** and water provides a powerful and practical method for the synthesis of α -chlorohydrins and α,α -dichloroketones.[4] The mild reaction conditions, broad substrate scope, and use of environmentally benign reagents make this an attractive protocol for applications in academic research and industrial drug development.[4][6]

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